

# Comparative Spectroscopic Analysis of 3-Oxopentanenitrile and Its Derivatives

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## Compound of Interest

Compound Name: 3-Oxopentanenitrile

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of **3-Oxopentanenitrile** and its derivatives, supported by experimental data and protocols.

This guide provides a detailed comparison of the spectroscopic data for **3-Oxopentanenitrile** and two of its derivatives: 4,4-Dimethyl-**3-oxopentanenitrile** and 4-Phenyl-**3-oxopentanenitrile**. The information presented is crucial for the identification, characterization, and quality control of these compounds in research and development settings. The spectroscopic techniques covered include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS).

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **3-Oxopentanenitrile** and its derivatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) [ppm] and Multiplicity	Assignment
3-Oxopentanenitrile[1]	1.14 (t, 3H), 2.66 (q, 2H), 3.46 (s, 2H)	CH <sub>3</sub> , CH <sub>2</sub> (ethyl), CH <sub>2</sub> (cyano)
4,4-Dimethyl-3-oxopentanenitrile[2]	1.25 (s, 9H), 3.40 (s, 2H)	C(CH <sub>3</sub> ) <sub>3</sub> , CH <sub>2</sub>
4-Phenyl-3-oxopentanenitrile	3.5 (s, 2H), 3.8 (s, 2H), 7.2-7.4 (m, 5H)	CH <sub>2</sub> (cyano), CH <sub>2</sub> (benzyl), Ar-H

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) [ppm]	Assignment
3-Oxopentanenitrile	Data not available	-
4,4-Dimethyl-3-oxopentanenitrile[2]	26.5, 28.9, 44.5, 114.8, 208.5	C(CH <sub>3</sub> ) <sub>3</sub> , CH <sub>2</sub> , C(CH <sub>3</sub> ) <sub>3</sub> , CN, C=O
4-Phenyl-3-oxopentanenitrile[3]	29.7, 49.5, 115.8, 127.0, 128.6, 129.4, 134.2, 200.1	CH <sub>2</sub> (cyano), CH <sub>2</sub> (benzyl), CN, Ar-C, Ar-C, Ar-CH, Ar-CH, C=O

Table 3: IR Spectroscopic Data

Compound	Key Absorption Bands (cm <sup>-1</sup> )	Functional Group
3-Oxopentanenitrile	Data not available	-
4,4-Dimethyl-3-oxopentanenitrile[4]	~2250, ~1715	C≡N stretch, C=O stretch
4-Phenyl-3-oxopentanenitrile	Data not available	-

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Oxopentanenitrile[5][6]	97	Data not available
4,4-Dimethyl-3-oxopentanenitrile[7]	125	69, 57, 41
4-Phenyl-3-oxopentanenitrile[3]	159	91, 65

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative of standard practices for the analysis of small organic molecules.

### Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

- Liquids: A thin film of the liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solids: The solid sample is finely ground and mixed with KBr powder, and then pressed into a thin pellet. Alternatively, a Nujol mull of the solid can be prepared and placed between salt plates.[8][9]

Data Acquisition:

- A background spectrum of the empty sample holder (or salt plates) is recorded.
- The prepared sample is placed in the spectrometer's sample compartment.
- The spectrum is acquired over a typical range of 4000-400  $\text{cm}^{-1}$ .

- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[10]

Data Analysis: The positions (in wavenumbers,  $\text{cm}^{-1}$ ) and intensities of the absorption bands are analyzed to identify functional groups. For the compounds in this guide, the key absorptions are the  $\text{C}\equiv\text{N}$  stretching vibration (around  $2250\text{ cm}^{-1}$ ) and the  $\text{C}=\text{O}$  stretching vibration (around  $1715\text{ cm}^{-1}$ ).[11][12]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule by analyzing the magnetic properties of atomic nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Approximately 5-10 mg of the sample for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR is accurately weighed.[13]
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ( $\delta = 0.00\text{ ppm}$ ).[13]

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR: A standard pulse sequence is used to acquire the proton spectrum.
- For  $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.[14][15][16][17]

Data Analysis: The chemical shifts ( $\delta$ ), signal multiplicities (splitting patterns), and integration values (for  $^1\text{H}$  NMR) are analyzed to elucidate the structure of the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) or as a pure compound via a direct insertion probe. The sample is vaporized before ionization.

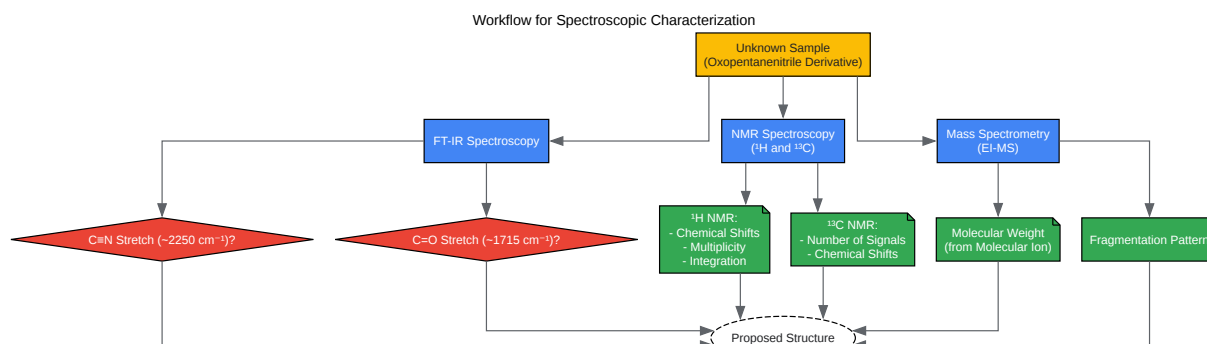
Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ( $\text{M}^{+\bullet}$ ) and causing it to fragment.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion.

Data Analysis: The mass spectrum is a plot of ion abundance versus  $m/z$ . The peak with the highest  $m/z$  value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

## Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for characterizing an unknown oxopentanenitrile derivative using the spectroscopic techniques discussed.



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Caption: Spectroscopic characterization workflow.

The diagram above outlines the process of identifying an unknown oxopentanenitrile derivative. Initially, the sample undergoes analysis by IR, NMR, and Mass Spectrometry. The data from each technique provides specific structural information. IR spectroscopy confirms the presence of the key nitrile and carbonyl functional groups. NMR spectroscopy elucidates the carbon-hydrogen framework, and mass spectrometry determines the molecular weight and provides fragmentation information. The combination of all this data leads to the proposal of a chemical structure.

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